4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl

Medicinal Chemistry Structure-Based Drug Design Liquid Crystal Materials

4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl (CAS 1443347-55-4; molecular formula C₁₄H₉BrF₄O; molecular weight 349.12 g/mol) is a halogenated, fluorinated biphenyl ether derivative featuring a para-bromine substituent on one phenyl ring and a meta-1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) group on the opposing ring. The compound is classified as a biphenyl building block and is primarily supplied at 97–98% purity by specialty fluorochemical vendors.

Molecular Formula C14H9BrF4O
Molecular Weight 349.12 g/mol
Cat. No. B8001290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl
Molecular FormulaC14H9BrF4O
Molecular Weight349.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H9BrF4O/c15-11-6-4-9(5-7-11)10-2-1-3-12(8-10)20-14(18,19)13(16)17/h1-8,13H
InChIKeyHUEVSMAMDIQVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl (CAS 1443347-55-4): A Halogenated Fluorinated Biphenyl Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl (CAS 1443347-55-4; molecular formula C₁₄H₉BrF₄O; molecular weight 349.12 g/mol) is a halogenated, fluorinated biphenyl ether derivative featuring a para-bromine substituent on one phenyl ring and a meta-1,1,2,2-tetrafluoroethoxy (–OCF₂CF₂H) group on the opposing ring . The compound is classified as a biphenyl building block and is primarily supplied at 97–98% purity by specialty fluorochemical vendors . Its structural architecture—combining a reactive aryl bromide handle for palladium-catalyzed cross-coupling with a partially fluorinated alkoxy tail that modulates lipophilicity (computed LogP = 5.35) and electronic character—positions it as a versatile intermediate for constructing drug-like molecules and agrochemical analogs .

Why Generic Biphenyl Halide Substitution Is Not Advisable for 4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl-Dependent Protocols


Within the broader class of halogenated biphenyl ethers, 4-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl occupies a narrow structural niche defined by three interdependent features: (i) the para-bromine substitution pattern governing cross-coupling regioselectivity and molecular linearity, (ii) the meta-tetrafluoroethoxy group imparting a specific combination of electron-withdrawing character, metabolic stability, and lipophilicity (computed LogP = 5.35), and (iii) the absence of additional ring substituents that would alter steric or electronic profiles . Simply swapping in a 3-bromo positional isomer (CAS 1443343-48-3) changes the molecular geometry from linear to kinked, which may disrupt binding to targets requiring a rod-like biphenyl core . Substituting the –OCF₂CF₂H group with –OCF₃ (as in 4-bromo-3'-(trifluoromethoxy)biphenyl, CAS 1443344-70-4) eliminates one CF₂ unit and reduces both molecular weight (from 349.12 to 317.1) and rotatable bond count (from 4 to 3), potentially altering pharmacokinetic behavior and target engagement . These non-interchangeable parameters make generic analog substitution a source of irreproducibility in synthetic and biological workflows.

Quantitative Differential Evidence for 4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl Versus Its Closest Structural Analogs


Para-Bromo Substitution Confers a Linear Molecular Axis Distinct from the Meta-Bromo Positional Isomer, Impacting Target Binding Geometries

The target compound features a bromine atom at the 4-position (para to the inter-ring bond) of the biphenyl scaffold, producing a linear molecular axis. Its closest positional isomer, 3-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl (CAS 1443343-48-3), carries the bromine at the 3-position (meta to the inter-ring bond), introducing a kinked geometry. The distinct canonical SMILES strings confirm this structural divergence: FC(F)C(F)(F)OC1=CC=CC(C2=CC=C(Br)C=C2)=C1 (target, para-Br) versus FC(F)C(F)(F)OC1=CC=CC(C2=CC=CC(Br)=C2)=C1 (isomer, meta-Br) . For applications where molecular shape dictates target recognition—such as CETP inhibition, where a linear biphenyl core is preferred for hydrophobic tunnel binding, or liquid crystal formulations requiring rod-like mesogens—the linear para-bromo geometry is mechanistically non-substitutable with the kinked meta-bromo isomer [1].

Medicinal Chemistry Structure-Based Drug Design Liquid Crystal Materials

The Tetrafluoroethoxy (–OCF₂CF₂H) Group Reduces CETP Inhibitory Activity Relative to Trifluoromethoxy (–OCF₃) Due to Steric Bulk, Defining a Key SAR Differentiation Point

In a systematic structure–activity relationship study of fluorinated benzamides as cholesteryl ester transfer protein (CETP) inhibitors, Abu Khalaf et al. (2017) directly compared compounds bearing a para-trifluoromethoxy (–OCF₃) group against those bearing a para-tetrafluoroethoxy (–OCF₂CF₂H) group. The –OCF₃-containing benzamide 8b exhibited an IC₅₀ of 0.75 μM, and compound 8a showed an IC₅₀ of 4.1 μM, whereas the –OCF₂CF₂H-containing analogs 13a and 13b demonstrated substantially lower CETP inhibitory activity. The authors explicitly attributed this potency drop to 'the bulkiness of the tetrafluoroethoxy group hindering their proper orientation in the binding domain' [1]. This finding establishes that the tetrafluoroethoxy substituent, while metabolically advantageous, imposes a steric penalty in CETP binding pockets relative to the smaller trifluoromethoxy group—a critical consideration for medicinal chemists selecting building blocks for CETP-targeted libraries. The target compound, bearing this same –OCF₂CF₂H group, should therefore be selected intentionally when metabolic stability is prioritized over maximal CETP potency, or avoided when CETP potency is the primary optimization goal.

CETP Inhibition Cardiovascular Drug Discovery Fluorine Medicinal Chemistry

Higher Computed Lipophilicity (LogP = 5.35) and Increased Rotatable Bond Count Distinguish the Tetrafluoroethoxy Compound from Its Trifluoromethoxy Analog

Computed physicochemical parameters reveal measurable differentiation between 4-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl and its closest fluorinated alkoxy analog, 4-bromo-3'-(trifluoromethoxy)biphenyl (CAS 1443344-70-4). The target compound has a computed LogP of 5.3528, a topological polar surface area (TPSA) of 9.23 Ų, and 4 rotatable bonds, derived from its C₁₄H₉BrF₄O formula and molecular weight of 349.12 . In contrast, the –OCF₃ analog has molecular formula C₁₃H₈BrF₃O, molecular weight 317.1, and only 3 rotatable bonds (the –OCF₃ group lacks the additional –CF₂– rotational degree of freedom present in –OCF₂CF₂H) . The higher LogP of the target compound (5.35 vs. an estimated ~4.5–5.0 for the –OCF₃ analog, based on the loss of one CF₂ unit) indicates greater lipophilicity, which may enhance membrane permeability but also increase the risk of poor aqueous solubility, CYP450 inhibition, or hERG binding. The additional rotatable bond provides greater conformational flexibility for induced-fit target binding but may also incur an entropic penalty upon complex formation.

Physicochemical Profiling Drug-Likeness ADME Prediction

The 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Pharmacophore Drives Insecticidal Ryanodine Receptor Activity, Validating the Tetrafluoroethoxy Motif for Agrochemical Discovery Programs

In a 2016 study by Liu et al. published in Chinese Chemical Letters, a series of biphenyl-diamide derivatives were designed, synthesized, and screened for insecticidal activity against armyworms (Mythimna separata) and aphids (Aphis craccivora). The compounds containing a 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl substituent—a motif structurally related to the target compound (which carries a bromine atom instead of the 3,5-dichloro substitution)—were found to be insecticidal to armyworms, producing symptoms similar to poisoning by flubendiamide, a commercial ryanodine receptor activator [1]. This finding establishes a direct structure–activity link between the 1,1,2,2-tetrafluoroethoxy phenyl motif and ryanodine receptor engagement in insects. While the target compound (4-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl) lacks the 3,5-dichloro substitution pattern found in the active diamides, its bromine atom provides a synthetic handle for late-stage diversification (e.g., via Suzuki coupling) to install the full pharmacophore, making it a strategically positioned intermediate for developing novel ryanodine receptor-targeting insecticides.

Agrochemical Discovery Ryanodine Receptor Insecticidal Diamides

Purity Grade Availability at 97–98% with Full Analytical Documentation from Specialist Fluorochemical Suppliers Supports Reproducible Research

The target compound is commercially available at two documented purity grades: 97.0% from Fluorochem (Product Code F400489) and 98% from Leyan (Product No. 1788691), both accompanied by full analytical documentation including SDS, Certificate of Analysis, and GHS-compliant hazard labeling (H302, H315, H319, H335) . In comparison, the 3-bromo positional isomer is available from AK Scientific at 95% minimum purity specification , representing a lower purity baseline. The 97–98% purity range places the target compound in a quality tier suitable for demanding applications such as fragment-based drug discovery, late-stage functionalization, and medicinal chemistry SAR campaigns where trace impurities can confound biological assay interpretation. Additionally, Fluorochem provides MDL number MFCD23143039, enabling unambiguous database cross-referencing for procurement and inventory management systems.

Chemical Procurement Quality Assurance Reproducibility

Research and Industrial Application Scenarios Where 4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl Provides Demonstrated Advantage


CETP Inhibitor Lead Optimization: Differentiating –OCF₂CF₂H from –OCF₃ for Metabolic Stability-Driven Design

Medicinal chemistry teams pursuing cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular disease can use 4-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl as a Suzuki-coupling-competent building block to introduce the tetrafluoroethoxy-phenyl motif into lead compounds. The quantitative SAR established by Abu Khalaf et al. (2017) demonstrates that the bulkier –OCF₂CF₂H group reduces CETP inhibitory potency relative to –OCF₃ (IC₅₀ of 0.75 μM for the best –OCF₃ benzamide 8b), but the tetrafluoroethoxy group may offer compensatory advantages in oxidative metabolism resistance due to the additional C–F bonds. This scenario is most appropriate when a program has already achieved sufficient CETP potency and is seeking to improve pharmacokinetic properties through fluorination [1].

Novel Ryanodine Receptor Agrochemical Synthesis: Late-Stage Diversification via the 4-Bromo Handle

Agrochemical discovery groups developing next-generation ryanodine receptor-targeting insecticides can employ the target compound as a precursor to the biologically validated 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl pharmacophore. The para-bromine atom serves as a versatile handle for Suzuki–Miyaura coupling to introduce diverse aromatic or heteroaromatic partners, enabling systematic exploration of the diamide scaffold shown by Liu et al. (2016) to produce flubendiamide-like insecticidal symptoms in armyworms. The linear para-bromo geometry ensures that the resulting biphenyl products maintain the rod-like shape conducive to ryanodine receptor binding [2].

Fluorinated Liquid Crystal Dopant Development: Exploiting the Linear Para-Bromo Biphenyl Axis

Materials scientists developing fluorinated biphenyl ether dopants for fast-response liquid crystal display (LCD) formulations can leverage the linear molecular geometry afforded by the para-bromine substitution. The Cargill et al. (2011) study demonstrated that penta-, tetra-, and tri-fluorinated biphenyl ethers, when added in small quantities to commercial LC mixtures, improved response times and rotational viscosity as measured by electro-optical characterization. The para-bromo positioning in the target compound aligns with the structural requirements for rod-like mesogenic dopants, whereas the kinked meta-bromo isomer would disrupt nematic phase order [3].

Fragment-Based Drug Discovery: High-Purity Halogenated Biphenyl Fragment for Fluorine-Enabled Screening

Fragment-based drug discovery (FBDD) programs can employ the target compound at 97–98% purity as a high-quality halogenated aromatic fragment for screening libraries. The combination of a bromine atom (enabling both X-ray anomalous scattering for crystallographic fragment screening and ¹⁹F NMR for ligand-observed screening via the tetrafluoroethoxy group) provides orthogonal biophysical detection modalities from a single fragment. The computed LogP of 5.35 and TPSA of 9.23 place this fragment in a physicochemical space consistent with lead-like properties, while the 4 rotatable bonds provide conformational sampling capacity for binding-site adaptation .

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